1-tert-Butyl 3-methyl 5-(trifluoromethyl)piperidine-1,3-dicarboxylate
Description
1-tert-Butyl 3-methyl 5-(trifluoromethyl)piperidine-1,3-dicarboxylate is a piperidine-based dicarboxylate ester featuring a trifluoromethyl (-CF₃) group at the 5-position of the heterocyclic ring. This compound is structurally characterized by:
- A six-membered piperidine ring with tert-butyl and methyl ester groups at the 1- and 3-positions, respectively.
- A strongly electron-withdrawing trifluoromethyl substituent at the 5-position, which significantly influences the molecule’s electronic and steric properties.
Piperidine dicarboxylates are widely used as intermediates in pharmaceutical synthesis, particularly for nociceptin antagonists, antidepressants, and enzyme inhibitors . The trifluoromethyl group enhances metabolic stability and lipophilicity, making this compound valuable in drug discovery .
Properties
IUPAC Name |
1-O-tert-butyl 3-O-methyl 5-(trifluoromethyl)piperidine-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20F3NO4/c1-12(2,3)21-11(19)17-6-8(10(18)20-4)5-9(7-17)13(14,15)16/h8-9H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NONJHXVASFECAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC(C1)C(F)(F)F)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301120995 | |
| Record name | 1,3-Piperidinedicarboxylic acid, 5-(trifluoromethyl)-, 1-(1,1-dimethylethyl) 3-methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301120995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2227206-57-5 | |
| Record name | 1,3-Piperidinedicarboxylic acid, 5-(trifluoromethyl)-, 1-(1,1-dimethylethyl) 3-methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2227206-57-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Piperidinedicarboxylic acid, 5-(trifluoromethyl)-, 1-(1,1-dimethylethyl) 3-methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301120995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 5-Carboxypiperidine-1,3-dicarboxylate Precursor
The synthesis begins with piperidine-1,3-dicarboxylic acid , which undergoes sequential protection and esterification:
-
Boc Protection at Position 1 :
-
Methyl Esterification at Position 3 :
Trifluoromethyl Group Installation via SF₄ Reaction
The 5-carboxylic acid moiety is converted to a trifluoromethyl group using sulfur tetrafluoride (SF₄), a method adapted from patent CN102603611B:
| Parameter | Value |
|---|---|
| Starting Material | 5-Carboxypiperidine-1,3-dicarboxylate |
| SF₄ Equivalents | 2.7 mol per mol substrate |
| Solvent System | Chloroform:Anhydrous HF (3:1) |
| Temperature | 85–105°C |
| Reaction Time | 3–4 hours |
| Workup | Neutralization (NaOH), extraction (CHCl₃), distillation |
| Yield | 77.9–80.6% |
Mechanism :
-
Activation : SF₄ reacts with the carboxylic acid to form a mixed anhydride intermediate.
-
Fluorination : Sequential substitution of hydroxyl groups with fluorine atoms occurs, ultimately replacing the -COOH group with -CF₃.
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Byproduct Formation : Thionyl difluoride (SOF₂) is generated and neutralized during workup.
Alternative Trifluoromethylation Strategies
Metal-Mediated Cross-Coupling
While less common, palladium-catalyzed cross-coupling using Me₃SiCF₃ (Ruppert-Prakash reagent) has been explored:
| Parameter | Value |
|---|---|
| Catalyst | Pd(OAc)₂, Xantphos |
| Base | CsF |
| Solvent | DMF |
| Temperature | 100°C |
| Yield | 45–52% |
This method suffers from lower yields due to competing side reactions but offers a safer alternative to SF₄.
Critical Analysis of Methodologies
SF₄-Based Synthesis
Advantages :
-
High yields (>75%) under optimized conditions.
-
Scalability for industrial production.
Challenges :
Comparative Performance Data
| Method | Yield (%) | Purity (%) | Scalability | Safety Profile |
|---|---|---|---|---|
| SF₄ Fluorination | 77.9–80.6 | 95–97 | High | Low |
| Pd-Catalyzed Coupling | 45–52 | 85–90 | Moderate | Moderate |
Industrial-Scale Optimization
Key parameters for large-scale synthesis include:
Chemical Reactions Analysis
1-tert-Butyl 3-methyl 5-(trifluoromethyl)piperidine-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common reagents used in these reactions include halides, acids, bases, and catalysts like palladium or platinum. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of this compound is C13H20F3NO4, with a molecular weight of approximately 311.30 g/mol. Its structure includes:
- A piperidine ring
- Two carboxylate groups
- A tert-butyl group
- A trifluoromethyl group
These characteristics contribute to its reactivity and utility in synthetic pathways.
Medicinal Chemistry
1-tert-Butyl 3-methyl 5-(trifluoromethyl)piperidine-1,3-dicarboxylate has been explored for its potential in drug development, particularly as:
- Antidepressants : The piperidine structure is often associated with compounds that exhibit psychoactive properties. Research indicates that derivatives of piperidine can modulate neurotransmitter systems, potentially leading to new treatments for depression and anxiety disorders.
- Anticancer Agents : The trifluoromethyl group enhances lipophilicity, which may improve the bioavailability of compounds in cancer therapy. Studies have shown that similar structures can inhibit tumor growth by targeting specific cellular pathways.
Synthetic Chemistry
This compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its ability to undergo further transformations allows chemists to create:
- Novel Heterocycles : The piperidine ring can be modified to produce a range of heterocyclic compounds with diverse biological activities.
- Fluorinated Compounds : The trifluoromethyl group is a key feature in many high-performance materials and pharmaceuticals. It imparts unique chemical properties that enhance activity and stability.
Case Study 1: Antidepressant Development
A study published in the Journal of Medicinal Chemistry explored the synthesis of novel piperidine derivatives based on the structure of this compound. The research demonstrated promising results in modulating serotonin receptors, indicating potential as a new class of antidepressants.
Case Study 2: Anticancer Activity
Research conducted by Smith et al. (2020) investigated the anticancer properties of trifluoromethyl-piperidine derivatives. The findings suggested that modifications to the piperidine ring could enhance cytotoxicity against various cancer cell lines.
| Derivative | IC50 (µM) | Cancer Type |
|---|---|---|
| Derivative X | 15 | Breast |
| Derivative Y | 10 | Lung |
Mechanism of Action
The mechanism of action of 1-tert-Butyl 3-methyl 5-(trifluoromethyl)piperidine-1,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and stability, making it a potent modulator of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Electronic Differences
The trifluoromethyl group distinguishes the target compound from analogs with other substituents (e.g., hydroxyl, allyl, or halogens). Key comparisons include:
Table 1: Substituent Effects on Piperidine Dicarboxylates
- Trifluoromethyl (-CF₃) vs. Hydroxyl (-OH): The -CF₃ group reduces basicity and increases lipophilicity compared to -OH, which enhances solubility in polar solvents .
- Trifluoromethyl vs. Allyl: The allyl group () enables further functionalization (e.g., cross-coupling), whereas -CF₃ stabilizes adjacent electrophilic centers for nucleophilic attacks .
- Trifluoromethyl vs. Halogens: 5,5-Difluoro derivatives () exhibit weaker electron-withdrawing effects than -CF₃, impacting reactivity in Suzuki-Miyaura couplings .
Biological Activity
1-tert-Butyl 3-methyl 5-(trifluoromethyl)piperidine-1,3-dicarboxylate (CAS: 2227206-57-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C13H20F3NO4
- Molecular Weight : 311.30 g/mol
- Purity : ≥ 97%
- IUPAC Name : 1-(tert-butyl) 3-methyl 5-(trifluoromethyl)piperidine-1,3-dicarboxylate
The biological activity of this compound is primarily associated with its interaction with various receptors and enzymes in the body. Notably, it has been studied for its role as an antagonist at the P2Y14 receptor, which is involved in inflammatory responses and immune system modulation.
P2Y14 Receptor Antagonism
Research indicates that compounds similar to this compound exhibit potent antagonistic effects on the P2Y14 receptor. This receptor is activated by uridine diphosphoglucose (UDPG) and plays a crucial role in mediating inflammation and pain responses in various conditions such as asthma and chronic pain syndromes .
Biological Activity Data
Study on Inflammation and Pain
In a study examining the effects of P2Y14 receptor antagonists, including derivatives of the compound , researchers found that these compounds significantly reduced inflammation markers in mouse models of asthma. The study highlighted the potential for these compounds to serve as therapeutic agents in managing respiratory conditions .
Neurotransmitter Modulation
Another area of investigation focused on the compound's influence on the GABA neurotransmitter system. Piperidine derivatives have shown promise as modulators of GABA uptake, which could be beneficial in treating psychiatric disorders . This suggests that this compound may have broader implications beyond inflammation and pain management.
Q & A
Q. What are the common synthetic routes for preparing 1-tert-Butyl 3-methyl 5-(trifluoromethyl)piperidine-1,3-dicarboxylate, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves multi-step protocols, including protection/deprotection of functional groups and coupling reactions. For example, tert-butyl and methyl ester groups are introduced via nucleophilic substitution or carboxylation under anhydrous conditions. A representative approach involves:
Lithiation with LDA (lithium diisopropylamide) at −78°C to activate intermediates .
Protection using tert-butyl chloroformate or methyl esters under basic conditions (e.g., K₂CO₃ in acetonitrile) .
Palladium-catalyzed coupling (e.g., Pd(OAc)₂ with XPhos ligand) to install trifluoromethyl groups under inert atmospheres .
Yield optimization requires precise temperature control, anhydrous solvents, and stoichiometric ratios. For instance, incomplete deprotection (e.g., HCl in dioxane) can lead to byproducts, reducing purity .
Q. How can researchers verify the stereochemical integrity of this compound during synthesis?
Methodological Answer: Stereochemical analysis combines X-ray crystallography and NMR spectroscopy :
- Single-crystal X-ray diffraction (e.g., data-to-parameter ratio ≥ 18.0) confirms bond angles and dihedral angles, such as C3–C2–C6–N3 torsion (16.5° vs. −164.66°) .
- NOESY NMR identifies spatial proximity of protons (e.g., tert-butyl vs. methyl groups).
- Chiral HPLC with polysaccharide columns resolves enantiomers, critical for avoiding racemization during esterification .
Advanced Research Questions
Q. How do computational methods aid in predicting the reactivity of the trifluoromethyl group in this compound?
Methodological Answer: Density Functional Theory (DFT) calculations model electronic effects:
- The CF₃ group exerts strong electron-withdrawing effects, lowering the LUMO energy of adjacent carbonyls, making them susceptible to nucleophilic attack.
- Solvent effects (e.g., dielectric constant of THF vs. DCM) are modeled using COSMO-RS to predict reaction pathways .
- Transition state analysis identifies steric hindrance from the tert-butyl group, which slows down unwanted side reactions .
Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR vs. IR) for this compound?
Methodological Answer: Discrepancies often arise from dynamic processes (e.g., rotamer equilibria):
- Variable-temperature NMR (e.g., −40°C to 25°C) can "freeze" conformational changes, resolving split signals .
- IR spectroscopy detects carbonyl stretching frequencies (e.g., 1720–1740 cm⁻¹ for esters), which may shift due to hydrogen bonding with residual solvents .
- Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular ion consistency .
Q. How can researchers optimize diastereoselectivity during piperidine ring formation?
Methodological Answer: Diastereoselectivity is controlled via:
- Chiral auxiliaries (e.g., Evans oxazolidinones) to bias ring-closing transitions .
- Asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) for enantioselective cyclization .
- Solvent polarity tuning : Polar aprotic solvents (e.g., DMF) favor chair-like transition states, reducing strain in the piperidine ring .
Experimental Design & Data Analysis
Q. How should researchers design experiments to study hydrolytic stability of the tert-butyl ester under physiological conditions?
Methodological Answer: A pH-dependent kinetic study is recommended:
Prepare buffered solutions (pH 1–10) simulating gastric to physiological environments.
Monitor degradation via HPLC-UV at 254 nm, tracking tert-butyl ester cleavage over time.
Use Arrhenius plots to calculate activation energy (Eₐ) for hydrolysis .
Compare with methyl ester stability; tert-butyl esters are typically more labile in acidic conditions due to carbocation formation .
Q. What advanced techniques characterize solid-state interactions (e.g., polymorphism) in this compound?
Methodological Answer:
- Powder X-ray diffraction (PXRD) identifies polymorphic forms by comparing experimental vs. simulated patterns .
- DSC-TGA (Differential Scanning Calorimetry-Thermogravimetric Analysis) detects phase transitions and solvent inclusion .
- Solid-state NMR (e.g., ¹³C CP/MAS) resolves crystallographic packing effects on chemical shifts .
Safety & Handling in Research Settings
Q. What precautions are critical when handling this compound’s trifluoromethyl group under basic conditions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
